
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalonitrile
説明
“5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalonitrile” is a chemical compound that contains a pinacolborate group (tetramethyl dioxaboranyl, Bpin) . It can crosslink with amines for producing COFs with imine linkages . The Bpin group allows for its combination with other functional molecules such as pyrenes through the Suzuki-Miyaura cross-coupling reaction .
Chemical Reactions Analysis
The Bpin group in “5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalonitrile” allows for its combination with other functional molecules such as pyrenes through the Suzuki-Miyaura cross-coupling reaction . The resulting pyrene-isophthalaldehyde reacts with cyclohexanediamine forming a COF cage .科学的研究の応用
Synthesis and Structural Analysis
Synthesis and Crystal Structure Studies
Compounds containing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) have been synthesized and characterized by various spectroscopic methods and X-ray diffraction. These studies include the synthesis and characterization of related compounds such as 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile and N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (Wu, Chen, Chen, & Zhou, 2021).
Density Functional Theory (DFT) Analysis
DFT calculations have been used to analyze the molecular structures of compounds involving 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). This approach helps in understanding the electronic properties and vibrational assignments of these compounds (Huang et al., 2021).
Application in Fluorescence and Sensing
Fluorescence Probes for Hydrogen Peroxide Detection
Boronate ester fluorescence probes, incorporating 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) units, have been developed for the detection of hydrogen peroxide. These compounds exhibit varying fluorescence responses based on their molecular structure, making them useful for specific detection applications (Lampard et al., 2018).
Sensing Applications in Biomedical Research
Modifications of compounds with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) have been explored to improve hydrolytic stability and efficiency in detecting cellular changes, such as oxidative stress, which has implications in medical diagnostics and treatment strategies (Wang & Franz, 2018).
Applications in Organic Synthesis and Material Science
Synthesis of Polyenes and Semiconducting Polymers
Compounds with the 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) moiety have been utilized in the synthesis of polyenes and semiconducting polymers. These materials are potential candidates for applications in new technologies such as liquid crystal displays (LCDs) and electronics (Das et al., 2015).
Catalysis in Organic Reactions
The use of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) compounds in catalyzed reactions, like diboration, demonstrates their utility in creating new chemical structures and advancing synthetic methodologies in organic chemistry (Clegg et al., 1996).
将来の方向性
The functionalities of the COFs cages are versatile and dependent on the specific functional molecules employed in the reaction . For instance, the inclusion of bipyridine provides the COFs cage with the ability to capture iodine (up to 5.8 g/g) . Benzimidazole-triazine based materials for exciplex-OLEDs can be prepared from “5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalonitrile”, triazine derivatives and N -phenyl- o -phenylenediamine . The exciplex-OLEDs exhibit luminous efficacy of 80.4 lm/W, current efficiency of 60.1 cd/A and external quantum efficiency of 18.4% .
特性
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BN2O2/c1-13(2)14(3,4)19-15(18-13)12-6-10(8-16)5-11(7-12)9-17/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZFONAGXSBJMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90699447 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90699447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalonitrile | |
CAS RN |
863868-34-2 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90699447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



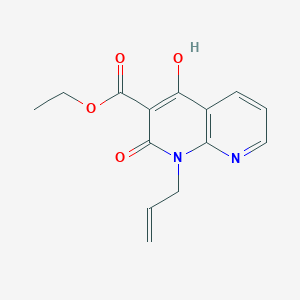
![Ethyl 5-hydroxy-7-oxo-2,8-diphenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395606.png)
![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395607.png)
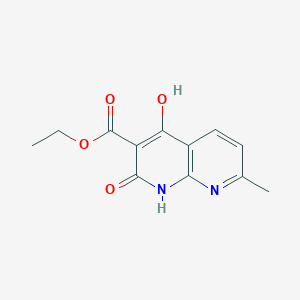
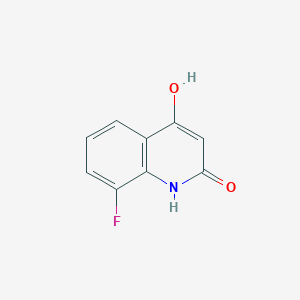
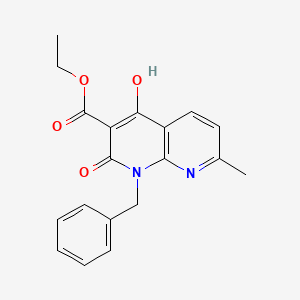
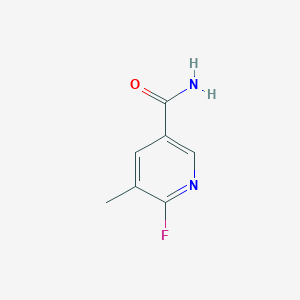
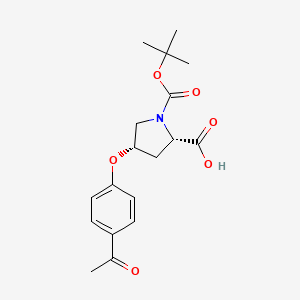
![Ethyl 5-hydroxy-8-(2-methoxyethyl)-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395618.png)
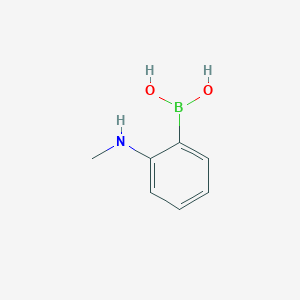
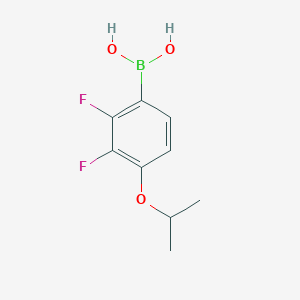
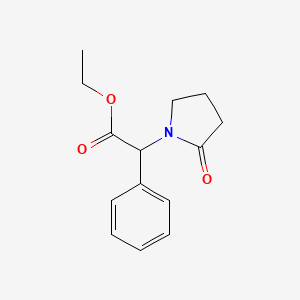
![1-{[(2S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1395627.png)
![6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1395628.png)